molecular formula C6H14N2O B126736 N-Ethyl-N-nitrosobutylamine CAS No. 4549-44-4

N-Ethyl-N-nitrosobutylamine

Cat. No. B126736
CAS RN: 4549-44-4
M. Wt: 130.19 g/mol
InChI Key: ZGMCNGHHUQZNIH-UHFFFAOYSA-N
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Description

N-Ethyl-N-nitrosobutylamine is a type of N-nitrosodialkylamine, a class of compounds known for their carcinogenic properties. These compounds, including N-nitrosodiethylamine (NDEA) and N-nitrosoethylbutylamine, are metabolized in the body through a process that involves cytochrome P-450 enzymes. This metabolic pathway can lead to the formation of ethylene, a simple organic compound, as a metabolite . The bioactivation of these compounds, as exemplified by NDEA, is a critical step in their mutagenicity and carcinogenicity, as it leads to the formation of DNA adducts and subsequent tumor initiation in various animal species .

Synthesis Analysis

The synthesis of N-nitrosodialkylamines can be complex, involving multiple steps and reagents. For instance, the synthesis of a related compound, N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine, was achieved through a one-pot synthesis method. This process was characterized by various analytical techniques, including elemental analysis, FT-IR, and NMR spectroscopy . Similarly, the synthesis of a direct-acting mutagen derived from N-nitroso-N-methylpentylamine involved the use of Fenton's reagent with copper ion, followed by chromatographic separation and X-ray crystallography for structural identification .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of N-nitrosodialkylamines can be studied using density functional theory (DFT) and FT-IR spectroscopy. For example, the compound mentioned above was analyzed using the DFT/B3LYP method with a 6-31 G(d) basis set, which allowed for the comparison of the optimized structure with analogous compounds. The molecular electrostatic potential (MEP) was also calculated to understand the electronic properties of the molecule .

Chemical Reactions Analysis

N-nitrosodialkylamines undergo various chemical reactions, including alpha-hydroxylation, which leads to the formation of aldehydes and alkyl diazonium ions. These ions can then lose nitrogen to form alkyl carbonium ions, which are capable of electrophilic reactions, including the formation of DNA adducts or the generation of ethylene through proton elimination . The reactivity of these compounds can also be influenced by the presence of metal ions and reactive oxygen species, as demonstrated by the activation of N-nitroso-N-methylpentylamine by a combination of Fe(2+), Cu(2+), H2O2, and nitric oxide to form a direct-acting mutagen .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-nitrosodialkylamines are closely related to their molecular structure and the functional groups present. The experimental vibrational spectra obtained from FT-IR studies can provide insights into the potential energy distribution and the types of chemical bonds present in the molecule. These properties are essential for understanding the reactivity and stability of the compounds under different environmental conditions . The bioactivation process of NDEA, which is similar to other N-nitrosodialkylamines, involves cytochrome P450 enzymes and is influenced by factors such as the induction of specific P450 isozymes by substances like ethanol .

Scientific Research Applications

Metabolite Formation and Cytochrome P-450 Dependence

Research has shown that ethylene, a metabolite of N-nitrosodiethylamine (NDEA) as well as N-nitrosomethylethylamine and N-nitrosoethylbutylamine, is formed in a process dependent on cytochrome P-450 and NADPH. This formation was notably higher in nasal microsomes than hepatic microsomes and suggests a role of N-nitrosoalkylethylamines in generating ethylene through specific enzymatic pathways (Ding & Coon, 1988).

Use in Laboratory Research and Tumorigenesis

N-Nitrosodi-n-butylamine, related to N-nitrosoethylbutylamine, has been used primarily in laboratory research to induce tumors in experimental animals. This substance is also detected in various foods like smoked meats and cheese, arising from nitrosation of amines present in these products (Report on Carcinogens, 2020).

Effects on Carcinogenic NDMA Formation in Simulated Gastric Fluid

A study investigating the effects of ethanol and acetic acid on the formation of NDMA (N-nitrosodimethylamine) from dimethylamine (DMA) and nitrite in simulated gastric fluid (SGF) provides insights into the interactions and mechanisms involved in the formation of carcinogenic NDMA and related N-nitrosamines (Zhang et al., 2016).

Role in Water Disinfection Byproducts

Studies have identified N-nitrosodiethylamine (NDEA) as a byproduct of water disinfection processes, indicating the potential formation of N-nitrosoethylbutylamine under similar conditions. This highlights its relevance in environmental chemistry and public health concerns associated with water treatment (Kasprzyk-Hordern et al., 2005).

Spectroscopic Investigation in Anticancer Research

N-Ethyl-N-nitrosourea (ENU), a related compound, has been studied for its role in cancer treatment. It acts as an alkylating agent by transferring ethyl groups to nucleobases in nucleic acids. This research provides insights into the molecular structure and potential therapeutic applications of such nitrosoureas (Singh et al., 2018).

Mutagenesis in Zebrafish

Another application of N-Ethyl-N-nitrosourea (ENU) is in the field of genetic studies, specifically in mutagenesis experiments with zebrafish. The use of ENU in these studies highlights its role in creating genetic mutations for research purposes (Rohner et al., 2011).

Safety And Hazards

N-Ethyl-N-nitrosobutylamine is harmful if swallowed and is suspected of causing cancer . It is recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

N-butyl-N-ethylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14N2O/c1-3-5-6-8(4-2)7-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMCNGHHUQZNIH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
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DSSTOX Substance ID

DTXSID50196528
Record name N-Ethyl-N-butylnitrosamine
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Molecular Weight

130.19 g/mol
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Physical Description

Pale yellow oil.
Record name N-NITROSOETHYL-N-BUTYLAMINE
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Flash Point

93 °C
Record name N-NITROSOETHYL-N-BUTYLAMINE
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Vapor Density

0.91
Record name N-NITROSOETHYL-N-BUTYLAMINE
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Vapor Pressure

0.087 mmHg
Record name N-NITROSOETHYL-N-BUTYLAMINE
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Product Name

N-Ethyl-N-nitrosobutylamine

CAS RN

4549-44-4
Record name Ethylbutylnitrosamine
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Record name N-Ethyl-N-butylnitrosamine
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Record name Nitrosoethylbutylamine
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Record name N-Ethyl-N-butylnitrosamine
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Record name N-Nitroso-N-ethylbutylamine
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Record name N-ETHYL-N-NITROSOBUTYLAMINE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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